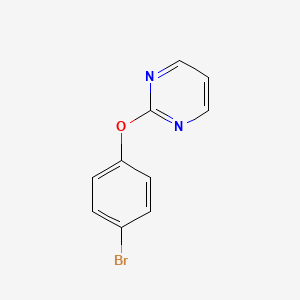

2-(4-Bromophenoxy)pyrimidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-bromophenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJBRCBIEQHCOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016838-18-8 | |

| Record name | 2-(4-bromophenoxy)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Bromophenoxy Pyrimidine

Synthesis

The primary method for the synthesis of 2-(4-Bromophenoxy)pyrimidine is through a nucleophilic aromatic substitution (S_NAr) reaction. This well-established method involves the coupling of an activated aryl halide with a nucleophile, in this case, a phenol.

The typical reaction involves:

Starting Materials : 2-Chloropyrimidine (B141910) and 4-bromophenol (B116583).

Base : A base is required to deprotonate the hydroxyl group of 4-bromophenol, forming the more nucleophilic phenoxide ion. Common bases for this transformation include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a strong base like sodium hydride (NaH).

Solvent : A polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile is typically used to facilitate the reaction.

Conditions : The reaction is often heated to ensure a reasonable reaction rate. The synthesis of related phenoxy-pyrimidine derivatives has been successfully achieved at elevated temperatures. nih.gov

The general synthetic scheme involves the displacement of the chlorine atom from the electron-deficient pyrimidine (B1678525) ring by the 4-bromophenoxide ion. The C2 position of the pyrimidine ring is highly activated towards nucleophilic attack.

Characterization

The structural confirmation of this compound is typically achieved using a combination of standard analytical techniques, although specific experimental data for this compound is not widely published. The characterization methods for similar pyrimidine derivatives are well-documented. atlantis-press.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : Would show characteristic signals for the aromatic protons on both the pyrimidine and the 4-bromophenyl rings. The protons on the pyrimidine ring would appear as a doublet and a triplet, while the protons on the bromophenyl ring would exhibit a typical AA'BB' pattern (two doublets).

¹³C NMR : Would display distinct signals for each of the unique carbon atoms in the molecule, including the carbons of the pyrimidine ring, the ether-linked carbons, and the carbons of the bromophenyl ring.

Mass Spectrometry (MS) : This technique is used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2 peak of nearly equal intensity) due to the presence of the bromine atom. Predicted mass-to-charge ratios ([M+H]⁺) have been calculated. uni.lu

Infrared (IR) Spectroscopy : IR analysis would reveal characteristic absorption bands for the C-O-C ether linkage, C=N and C=C bonds within the aromatic rings, and C-Br bond.

Melting Point Analysis : As a solid, the compound would have a distinct melting point, which serves as an indicator of its purity.

Chemical Properties and Reactions

Physical Properties

2-(4-Bromophenoxy)pyrimidine is a solid powder at room temperature. sigmaaldrich.com It is generally soluble in common organic solvents. Detailed quantitative data on properties like solubility and melting point are not consistently available in peer-reviewed literature.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups: the pyrimidine (B1678525) ring, the ether linkage, and the aryl bromide.

Reactions at the Bromine Atom : The carbon-bromine bond on the phenyl ring is a key site for chemical modification. It can readily participate in various palladium-catalyzed cross-coupling reactions, making the compound a valuable synthetic intermediate. mdpi.com Examples of such reactions include:

Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form new carbon-carbon bonds, linking the phenyl ring to other aryl or alkyl groups.

Buchwald-Hartwig Amination : Reaction with amines to form substituted aniline derivatives.

Sonogashira Coupling : Reaction with terminal alkynes to introduce alkynyl groups.

Heck Coupling : Reaction with alkenes.

Reactions involving the Pyrimidine Ring : The pyrimidine ring is relatively electron-deficient and can be susceptible to nucleophilic attack under certain conditions, although it is generally stable.

Stability of the Ether Linkage : The diaryl ether bond is typically strong and chemically stable, requiring harsh conditions to cleave.

Mechanism of Action

As 2-(4-Bromophenoxy)pyrimidine is primarily regarded as a synthetic building block, no specific biological mechanism of action has been attributed to the compound itself. However, the phenoxy-pyrimidine scaffold is a well-known pharmacophore in many biologically active molecules, particularly protein kinase inhibitors. mdpi.comrsc.org

In many kinase inhibitors, the pyrimidine (B1678525) nitrogen atoms act as hydrogen bond acceptors, anchoring the inhibitor to the "hinge region" of the ATP-binding pocket of the kinase. frontiersin.org This interaction blocks the binding of ATP and prevents the phosphorylation of substrate proteins, thereby inhibiting the signaling pathways that contribute to diseases like cancer. Therefore, molecules derived from this compound are often designed with the intent of targeting the active sites of protein kinases. rsc.org

Applications

The primary application of 2-(4-Bromophenoxy)pyrimidine is as an intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery : This compound is a valuable starting material for the synthesis of libraries of complex molecules for high-throughput screening. Its utility is demonstrated in the development of:

Kinase Inhibitors : The phenoxy-pyrimidine core is present in numerous inhibitors of kinases like VEGFR-2, c-Met, and EGFR, which are important targets in cancer therapy. rsc.orgnih.gov

Endothelin Receptor Antagonists : The related (pyrimidinyl)oxy moiety is a key component of the drug Macitentan, used for treating pulmonary arterial hypertension, highlighting the importance of this structural class in drug design. nih.gov

Materials Science : Aryl ether and heterocyclic structures are of interest in the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs), although specific applications for this compound are not widely documented.

Derivatives and Structure Activity Relationship Sar

The structure of 2-(4-Bromophenoxy)pyrimidine can be systematically modified to explore structure-activity relationships (SAR) for various biological targets. SAR studies on related phenoxy-pyrimidine derivatives have provided valuable insights for drug design. nih.govhumanjournals.com

Substitutions on the Phenyl Ring : The bromine atom at the 4-position is a key diversification point. Replacing it via cross-coupling reactions with different functional groups (e.g., other aryl groups, amines, alkynes) can significantly impact biological activity. mdpi.com The nature of the substituent (e.g., size, electronics, hydrogen-bonding capacity) can influence target binding affinity and selectivity.

Substitutions on the Pyrimidine (B1678525) Ring : Modifications to the pyrimidine ring at positions 4, 5, or 6 can also modulate activity. For instance, in a series of 4-phenoxy-pyrimidine derivatives designed as VEGFR-2/c-Met inhibitors, the introduction of various amine substituents at other positions on the pyrimidine ring was crucial for achieving potent inhibitory activity. rsc.org

General SAR Trends for Pyrimidine Derivatives : Reviews on pyrimidine derivatives indicate that the position and nature of substituents on the pyrimidine nucleus greatly influence the resulting biological activities, which can range from anticancer and antimicrobial to antihypertensive effects. nih.govresearchgate.net

Future Perspectives

2-(4-Bromophenoxy)pyrimidine is poised to remain a relevant building block in the ongoing quest for novel therapeutic agents. Future research directions are likely to focus on:

Combinatorial Chemistry : Utilizing the bromine atom as a synthetic handle to generate large libraries of derivatives for screening against a wide array of biological targets, especially protein kinases.

Fragment-Based Drug Design : Employing the phenoxy-pyrimidine core as a starting fragment for the development of highly potent and selective inhibitors against new and challenging disease targets.

Computational Chemistry : Using molecular docking and dynamics simulations to guide the rational design of new derivatives with improved binding affinity and optimized pharmacokinetic properties. acs.org

Development of Novel Therapeutics : Exploring the potential of its derivatives in therapeutic areas beyond oncology, such as inflammatory diseases and neurodegenerative disorders, where kinase signaling also plays a critical role.

References

( are numerically cited in the text)

Q & A

Advanced Research Question

- Kinetic Assays : Measure IC₅₀ values under varying substrate concentrations to determine inhibition type (competitive/non-competitive) .

- Docking Simulations : Use AutoDock Vina to predict binding poses in active sites, guided by Multiwfn-derived ESP maps .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Site-Directed Mutagenesis : Modify key residues in the enzyme’s active site to validate computational predictions .

How should researchers address discrepancies between DFT-calculated and experimental UV-Vis spectra for this compound?

Advanced Research Question

Systematic steps include:

- Solvent Effect Modeling : Incorporate PCM (Polarizable Continuum Model) in DFT calculations to account for solvatochromic shifts .

- Vibrational Coupling : Compare Franck-Condon progressions with experimental vibronic fine structure .

- Basis Set Validation : Test larger basis sets (e.g., def2-TZVP) to improve excitation energy accuracy .

- Experimental Replication : Ensure spectral measurements use degassed solvents to avoid oxygen quenching artifacts .

What advanced waste management protocols are required for scaling up this compound synthesis to handle brominated byproducts?

Basic Research Question

- Segregation : Separate halogenated waste (e.g., bromophenol byproducts) from non-halogenated solvents .

- Neutralization : Treat acidic residues (e.g., HBr) with NaOH before disposal to prevent corrosion .

- Professional Disposal : Partner with certified agencies for incineration or catalytic dehalogenation .

- Documentation : Maintain logs of waste composition for regulatory compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.